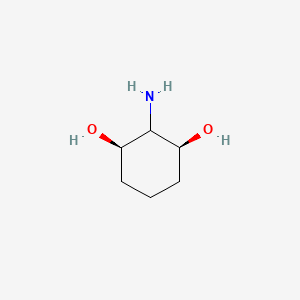

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

Description

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol (CAS No. 38332-12-6) is a chiral cyclohexane derivative featuring vicinal amino and diol groups. Its molecular formula is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol and a purity specification >95% . The compound is hygroscopic and requires storage at 2–8°C in moisture-free, light-protected conditions .

Properties

IUPAC Name |

(1R,3S)-2-aminocyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLZNJPXUJURMD-XEAPYIEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C([C@H](C1)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Nitro Precursor: (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol

- CAS No.: 38150-01-5

- Molecular Formula: C₆H₁₁NO₄

- Molecular Weight : 161.16 g/mol

- Key Differences: Functional Group: The nitro (-NO₂) group replaces the amino (-NH₂) group in the target compound. Synthesis Relevance: This nitro derivative serves as a precursor in reductive amination pathways to produce (1R,2R,3S)-2-aminocyclohexane-1,3-diol . Stability: Nitro compounds are generally less reactive toward nucleophiles compared to amines but may pose higher explosion risks under certain conditions .

Bicyclo[3.1.0]hexane-Based Derivatives

These analogs share conformational rigidity due to the bicyclic scaffold but differ in substituents and pharmacological targeting:

Structural Insights :

Other Cyclohexane Amino Diols

- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol (CAS 83465-22-9): Molecular Formula: C₇H₁₅NO₅ Key Features: Additional hydroxyl groups increase hydrophilicity, making it suitable for glycosidase inhibition studies .

- (1R,2R,3S,4R,6S)-4,6-Diazidocyclohexane Derivatives (): Functional Groups: Azido (-N₃) groups enable click chemistry applications, contrasting with the amino group in the target compound .

Linear Amino Diols

- (2S,3S)-2-Aminopentane-1,3-diol: Molecular Formula: C₅H₁₃NO₂ Key Features: Linear chain reduces steric hindrance, favoring enzymatic catalysis (e.g., transaminase reactions) .

- (2S,3R)-2-Ethylhexane-1,3-diol: Molecular Formula: C₈H₁₈O₂ Applications: Used in polymer synthesis; lacks the amino group critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.